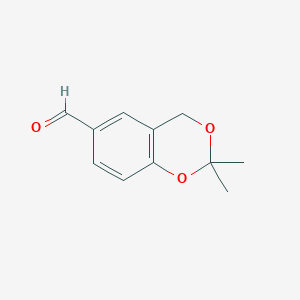

6-Formyl-2,2-dimethyl-1,3-benzodioxan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4H-1,3-benzodioxine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)13-7-9-5-8(6-12)3-4-10(9)14-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWEAQJZJKFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54030-33-0 | |

| Record name | 2,2-dimethyl-2,4-dihydro-1,3-benzodioxine-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of the 1,3 Benzodioxan Scaffold in Organic Synthesis

The 1,3-benzodioxan core is an oxygen-containing heterocyclic system resulting from the fusion of a benzene (B151609) ring and a 1,3-dioxane (B1201747) ring. tsijournals.com This scaffold is a recurring motif in a variety of synthetic and naturally occurring compounds that exhibit notable medicinal properties. tsijournals.com Compounds built upon the benzodioxane framework have demonstrated a range of biological activities, including anti-inflammatory, neuroleptic, and antihepatotoxic effects. tsijournals.com

The synthesis of the 1,3-benzodioxan ring system is most commonly achieved through the acid-catalyzed condensation of a phenol (B47542) with an aldehyde or ketone. tsijournals.com For instance, the reaction of hydroquinone (B1673460) with acetaldehyde (B116499) can yield a 6-hydroxy-2,4-dimethyl-1,3-benzodioxane. nsc.ru This accessibility makes the scaffold a practical building block for more complex molecular architectures. Its structural analogue, 1,3-benzodioxole (B145889), is also a crucial intermediate in the synthesis of pharmaceuticals and is investigated for potential therapeutic properties like anti-inflammatory and neuroprotective effects. chemicalbook.com The stability of the benzodioxan ring, coupled with its presence in bioactive molecules, renders it a privileged scaffold in medicinal chemistry and a valuable intermediate for multi-step organic synthesis. tsijournals.com

Significance of Formyl Groups in Chemical Derivatization and Advanced Synthetic Pathways

The formyl group (an aldehyde, -CHO) attached to the 6-position of the benzodioxan ring is the compound's primary center of reactivity and a key to its synthetic utility. Aldehydes are among the most versatile functional groups in organic chemistry, serving as important building blocks for creating new carbon-carbon and carbon-heteroatom bonds. tcichemicals.com The formyl group is a versatile precursor that can be transformed into a wide array of other functional groups through well-established chemical reactions. tcichemicals.comwikipedia.org

This capacity for transformation makes the formyl group exceptionally significant for chemical derivatization, a process used to modify a molecule to create a library of related compounds (analogues) with potentially new or enhanced properties. For example, the N-formyl group is a useful protecting group in peptide synthesis and a component in the synthesis of pharmaceutically important heterocycles. scholarsresearchlibrary.com The high reactivity of aldehydes makes them central to many named reactions in organic chemistry, further underscoring their importance. nih.gov

Principal Derivatization Reactions of the Formyl Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Significance |

|---|---|---|---|

| Oxidation | e.g., KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) | Increases polarity; introduces a site for amide or ester formation. |

| Reduction | e.g., NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | Creates a site for etherification or esterification. |

| Reductive Amination | Amine (R-NH₂) + Reducing Agent (e.g., NaBH₃CN) | Amine (-CH₂-NHR) | Forms C-N bonds, crucial for many bioactive molecules. |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) | A primary method for C=C double bond formation. |

| Grignard Reaction | Grignard Reagent (R-MgBr) | Secondary Alcohol (-CH(OH)R) | Forms new C-C bonds and a hydroxyl group. |

Overview of Research Trajectories for Substituted Benzodioxans and Their Structural Analogues

Research into substituted benzodioxans and related heterocyclic systems is an active and expanding area, primarily driven by the search for new therapeutic agents. The investigation of these scaffolds spans a wide range of biological targets.

Derivatives of the isomeric 1,4-benzodioxan scaffold, for example, have been developed into pharmaceutical drugs such as Piperoxan and Proroxan. wikipedia.org More recent research has focused on synthesizing novel 1,4-benzodioxan derivatives as potential immunosuppressive agents and inhibitors of enzymes relevant to neurodegenerative diseases.

The structural analogue, 1,3-benzodioxole (B145889), has also been a fruitful scaffold for discovery. Derivatives have been reported to possess cytotoxic activity against several human tumor cell lines. chemicalbook.com Furthermore, research has demonstrated that compounds containing the 1,3-benzodioxole unit can exhibit potent antifungal activities against plant pathogens. chemicalbook.com This highlights a trajectory towards agrochemical applications in addition to pharmaceuticals. The ability of the 1,3-benzodioxole structure to act as a coinitiator in dental resins points to yet another avenue of research in materials science. chemicalbook.com

Collectively, the research on substituted benzodioxans and their analogues demonstrates the chemical versatility of these scaffolds. Scientists modify the core structure with various functional groups to fine-tune their biological and chemical properties, aiming to develop novel drugs, agricultural products, and advanced materials. The presence of a reactive handle like the formyl group on the 1,3-benzodioxan ring, as seen in 6-Formyl-2,2-dimethyl-1,3-benzodioxan, provides an ideal starting point for such synthetic explorations.

An in-depth exploration of the synthetic routes toward this compound, a significant heterocyclic aldehyde, reveals a variety of chemical strategies. The construction of this molecule can be deconstructed into two primary stages: the formation of the core 1,3-benzodioxan ring system and the subsequent introduction of the formyl group at the C-6 position. This article delineates the specific methodologies employed for each of these synthetic challenges, drawing upon established and contemporary chemical literature.

Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The analysis of 6-Formyl-2,2-dimethyl-1,3-benzodioxan reveals distinct signals corresponding to the aromatic, formyl, and dimethyl protons. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference compound.

| Proton Assignment | Chemical Shift (δ) in ppm |

| Formyl proton (-CHO) | 9.78 |

| Aromatic protons | 7.30-7.20 |

| Aromatic proton | 6.85 |

| Dimethyl protons (-C(CH₃)₂) | 1.55 |

Table 1: ¹H NMR Chemical Shifts for this compound.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Formyl carbon (C=O) | 190.9 |

| Aromatic carbons | 154.5, 131.9, 129.9, 122.9, 117.2, 110.1 |

| Quaternary carbon (-C(CH₃)₂) | 99.5 |

| Methyl carbons (-CH₃) | 25.7 |

Table 2: ¹³C NMR Chemical Shifts for this compound.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This technique identifies proton-proton couplings within the molecule, helping to establish the connectivity of adjacent hydrogen atoms. For this compound, COSY spectra would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is crucial for unambiguously assigning the proton and carbon signals in the respective 1D NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for piecing together the molecular framework, for instance, by showing correlations between the formyl proton and the aromatic ring carbons, or between the methyl protons and the quaternary carbon of the dioxolane ring.

In isotopic labeling studies, deuterium (B1214612) (²H) can be incorporated into specific positions within a molecule. ¹H NMR spectroscopy is a sensitive method for determining the degree of deuterium enrichment. By comparing the integration of a specific proton signal in the labeled compound to that of an internal standard or an unlabeled reference, the percentage of deuterium incorporation can be quantified. For instance, if the formyl group of this compound were to be deuterated, the disappearance or significant reduction of the signal at 9.78 ppm would indicate successful labeling.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Carbonyl (C=O) | Stretch | ~1690 |

| Aromatic C=C | Stretch | ~1600 and ~1480 |

| C-O-C | Asymmetric Stretch | ~1250 |

Table 3: Characteristic FTIR Absorption Bands for this compound.

The strong absorption band around 1690 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The C-H stretching vibrations of the aldehyde group typically appear as two distinct bands near 2820 cm⁻¹ and 2720 cm⁻¹. The presence of the aromatic ring is confirmed by the C=C stretching vibrations, while the ether linkages of the dioxolane ring are evidenced by the strong C-O-C stretching band.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the chemical compound to generate charged molecular species or fragments and then measuring their mass-to-charge ratios.

Elemental analysis provides the percentage composition of elements within a pure sample, which can be used to determine the empirical formula. For this compound (C₁₁H₁₂O₃), the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition |

| Carbon (C) | 12.011 | 11 | 132.121 | 68.74% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.30% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 24.98% |

| Total | 192.214 | 100% |

Experimental data from an elemental analyzer would be compared against these theoretical values to confirm the compound's purity and empirical formula.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, HR-ESI-MS would typically detect the protonated molecule [M+H]⁺ or other adducts. The exact mass of the neutral molecule is 192.07864 Da. An experimental HR-ESI-MS measurement would be expected to yield a value extremely close to this, confirming the molecular formula C₁₁H₁₂O₃.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. In this compound, the key chromophore is the substituted benzene (B151609) ring conjugated with the formyl group. This system gives rise to characteristic absorption bands in the UV region. The expected absorptions would be due to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl group of the aldehyde. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment.

| Transition Type | Expected λmax (nm) (Approximate) |

| π → π* (Aromatic System) | 250-300 |

| n → π* (Carbonyl Group) | 300-350 |

Note: This table provides an estimation; experimental verification is necessary.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of (–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide, a compound featuring both a 1,3-benzodioxole (B145889) and a 1,3-dioxolane (B20135) moiety, was determined to confirm its relative configurations. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁. researchgate.net Such detailed structural information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. The five-membered 1,3-dioxolane ring in this molecule was found to adopt an envelope conformation. researchgate.net

Below is a table summarizing the crystallographic data for a related benzodioxole derivative, illustrating the type of information obtained from an X-ray crystallographic study.

Interactive Table 1: Crystallographic Data for (–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₀H₂₇NO₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.2538 (6) |

| b (Å) | 6.0642 (4) |

| c (Å) | 17.1441 (10) |

| β (°) | 91.475 (2) |

| Volume (ų) | 961.75 (11) |

| Z | 2 |

| Temperature (K) | 90 |

Chromatographic Techniques for Enantiomeric Resolution (e.g., Chiral High-Performance Liquid Chromatography)

Since this compound possesses a chiral center, it exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is critical as they can have distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. mdpi.comnih.gov

The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and, thus, separation. mdpi.com The choice of the CSP and the mobile phase is crucial for achieving successful enantiomeric resolution. nih.gov

While specific methods for the chiral resolution of this compound are not detailed in the available literature, the approaches used for structurally related compounds provide a clear blueprint. For example, the resolution of 1,4-dihydropyridine (B1200194) derivatives containing a 2,2-dimethyl-1,3-dioxolane (B146691) moiety has been achieved through the formation of diastereomeric esters with a chiral auxiliary. nih.gov These diastereomers, having different physical properties, can then be separated by standard chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the pure enantiomers. nih.gov

In other cases, direct separation of enantiomers is achieved on a chiral HPLC column. For instance, a reverse-phase HPLC method was developed to separate the enantiomers of a xanthine-based hydrazide-hydrazone compound on an ACE®Equivalence™ C18 column, achieving a resolution factor greater than 2.0. pensoft.net The development of such a method involves optimizing the mobile phase composition, which in this case was a mixture of methanol, water, and a phosphate (B84403) buffer. pensoft.net

The development and validation of a chiral HPLC method involve several key parameters, as illustrated by the assay for verapamil (B1683045) enantiomers. This includes assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ). nih.gov

Below is a table summarizing typical parameters that are optimized and validated during the development of a chiral HPLC method.

Interactive Table 2: Key Parameters in Chiral HPLC Method Development

| Parameter | Description | Example from Literature (Verapamil Assay) nih.gov |

| Chiral Stationary Phase | The chiral environment that interacts differently with the enantiomers. | Core-shell isopropyl carbamate (B1207046) cyclofructan 6 (LarihcShell-P, LSP) |

| Mobile Phase | The solvent system that carries the sample through the column. | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 mL/min |

| Detection | The method used to detect the separated enantiomers as they elute. | Fluorescence detection (Excitation/Emission: 280/313 nm) |

| Resolution (Rs) | A measure of the degree of separation between two peaks. | A resolution of >2.0 is generally considered good. pensoft.net |

| Linearity (r²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | r² ≥ 0.997 |

| Precision (%RSD) | The closeness of agreement between a series of measurements. | Intra- and inter-day precisions not more than 11.6% |

| Accuracy/Recovery (%) | The closeness of the measured value to the true value. | Recoveries ranged from 92.3% to 98.2% |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified. | 1 ng/mL for both enantiomers |

A comprehensive search for specific computational and theoretical investigations on the chemical compound This compound reveals a significant lack of published research literature that directly addresses the topics outlined in the user's request.

While computational methods such as Density Functional Theory (DFT), Ab Initio calculations, Molecular Modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and Potential Energy Surface (PES) studies are widely applied to various chemical structures, specific studies detailing the electronic structure, reactivity, molecular properties, conformation, and other requested parameters for this compound could not be located in the available scientific databases and journals.

Research is available on related benzodioxane derivatives, providing a framework for how such computational analyses are generally performed. For instance, studies on 1,4-benzodioxan and its derivatives have explored their thermochemistry using both experimental and computational approaches, including DFT. nih.gov Similarly, conformational analyses have been conducted on other substituted 1,3-dioxane (B1201747) compounds, often employing DFT and NMR spectroscopy to understand their structural preferences.

However, without primary research data specific to this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. The creation of data tables and detailed research findings as requested is contingent upon the existence of such dedicated studies.

Therefore, the content for the following sections and subsections cannot be provided at this time due to the absence of specific scientific literature:

Computational and Theoretical Investigations of 6 Formyl 2,2 Dimethyl 1,3 Benzodioxan

Prediction of Spectroscopic Parameters and Conformational Analysis

Anomeric Effect Investigations within the Dioxane Ring System

Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, have been instrumental in quantifying these stereoelectronic interactions. nih.gov For instance, in substituted 1,3-dioxanes, the delocalization energy associated with n(O) → σ*(C-Hax) interactions provides a measure of the anomeric stabilization. nih.gov While direct computational studies on 6-Formyl-2,2-dimethyl-1,3-benzodioxan are not extensively documented in the reviewed literature, the principles derived from studies on analogous 2-substituted and 2,2-disubstituted 1,3-dioxanes are applicable. acs.org The presence of the gem-dimethyl group at the C2 position of the dioxane ring in this compound influences the ring's conformational preferences, which in turn affects the manifestation of the anomeric effect.

Furthermore, computational models have explored the balance of various hyperconjugative interactions within the dioxane ring. acs.orgresearchgate.net These include interactions such as σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σC-Heq, which collectively determine the relative bond lengths and strengths of axial and equatorial C-H bonds. acs.orgfigshare.com The homoanomeric effect, an interaction involving the oxygen lone pair and the equatorial C-H bond at C5 (np → σC(5)-Heq), has also been identified as a significant factor in the stereochemistry of the dioxane ring. acs.orgresearchgate.net

In Silico Screening and Fragment-Based Drug Design Approaches

The this compound scaffold is a valuable starting point for in silico screening and fragment-based drug design (FBDD). FBDD is a powerful strategy in modern drug discovery that begins with the identification of small molecular fragments that bind to a biological target. acs.orgresearchgate.net These fragments are then grown, linked, or merged to create more potent and selective lead compounds.

Computational FBDD approaches have been successfully applied to the benzodioxane core to develop novel therapeutic agents. nih.govacs.org For example, in the development of antifungal agents, potent fragments are screened based on their ability to interact with dual targets like CYP51 and squalene (B77637) epoxidase (SE). nih.govacs.org These fragments are then used to construct novel benzodioxane derivatives with enhanced biological activity. nih.govacs.org This strategy allows for the exploration of a vast chemical space to identify diverse and patentable molecules. researchgate.net

The process often involves the deconstruction of known active ligands into fragments, which are then used in a reconstruction process to generate new potential inhibitors. acs.org The binding energies and interaction modes of these newly designed ligands are then evaluated using molecular docking simulations.

Below is a table summarizing examples of how the benzodioxane scaffold has been utilized in fragment-based design:

| Target/Application | Design Strategy | Resulting Compounds | Reference |

| Antifungal (CYP51/SE inhibitors) | Fragment-based screening and construction | Novel benzodioxane derivatives with triazole moieties | nih.govacs.org |

| Antibacterial (FtsZ inhibitors) | Computational design exploring a hydrophobic subpocket | Benzodioxane-benzamide derivatives | acs.org |

| Anticancer (HDAC6 inhibitors) | Linking identified fragments with aliphatic or aromatic linkers | 1-benzhydryl-piperazine derivatives | chemicalbook.com |

Prediction of Biological Activity Profiles of Benzodioxane Derivatives

Computational models are extensively used to predict the biological activity profiles of derivatives of the benzodioxane scaffold. These predictions are crucial for prioritizing synthetic efforts and for understanding the structure-activity relationships (SAR) of newly designed compounds.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process. By analyzing a set of molecules with known activities, QSAR models can predict the activity of new, untested compounds. nih.gov For benzodioxane derivatives, these models can predict a range of biological activities, including antibacterial and antifungal efficacy.

For instance, in the development of antibacterial agents, in silico methods have been used to predict the physicochemical and drug-like properties of novel benzodioxane-benzamide derivatives. acs.org These predictions, which often assess parameters from Lipinski's rule of five, help in designing compounds with favorable pharmacokinetic profiles. acs.org Similarly, for antifungal benzodioxane derivatives, computational studies have predicted their activity against various pathogenic fungal strains, including drug-resistant ones. nih.govacs.org These predictions are then validated through in vitro testing, such as the determination of Minimum Inhibitory Concentrations (MIC).

The following table provides examples of predicted or confirmed biological activities for various benzodioxane derivatives:

| Derivative Class | Predicted/Evaluated Activity | Organism/Target | Key Findings | Reference |

| Benzodioxane-benzamides | Antibacterial | Methicillin-susceptible and -resistant S. aureus, B. subtilis | Low MIC values and perturbation of Z-ring formation. | acs.org |

| Triazole-containing benzodioxanes | Antifungal | Pathogenic fungal strains, including drug-resistant strains | Excellent broad-spectrum antifungal activity (MIC50, 0.125–2.0 μg/mL). | nih.govacs.org |

| Benzodioxane Schiff bases | Antibacterial | E. coli, P. aeruginosa | Higher activity against Gram-negative than Gram-positive bacteria. | figshare.com |

These computational and theoretical approaches are indispensable for the efficient discovery and development of new drugs based on the this compound structure. They provide a rational basis for molecular design and help to elucidate the complex interplay between chemical structure and biological function.

Biological and Pharmacological Research of Benzodioxan Derivatives, with Relevance to 6 Formyl 2,2 Dimethyl 1,3 Benzodioxan

Structure-Activity Relationship (SAR) Studies on Benzodioxan Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a benzodioxan derivative, correlates with its biological activity. These studies investigate how modifications to the molecular scaffold, including the addition or alteration of functional groups and changes in stereochemistry, impact the compound's interaction with biological targets. For the benzodioxan framework, SAR studies have been crucial in designing ligands with high affinity and selectivity for various receptors.

The biological activity of benzodioxan derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the dioxane ring. The stereochemistry of the molecule also plays a critical role.

For instance, in the context of α1-adrenoreceptor antagonists, the relationship between substituents on the dioxane ring and a phenyl ring at other positions is crucial for activity. Studies on 4-phenylchroman analogues, which are structurally related to benzodioxans, have shown that a cis relationship between a side chain at position 2 and a phenyl ring at position 4 leads to optimal α1-adrenergic blocking activity. nih.gov This is in contrast to other related compounds where a trans relationship is preferred. nih.gov

In the development of ligands for dopamine (B1211576) receptors, the nature of the substituent on the piperazine (B1678402) ring, which is often attached to the benzodioxan scaffold via a linker, critically influences affinity and selectivity. redheracles.net For example, a 2-methoxyphenyl group on the piperazine moiety generally leads to higher affinity for D2 and D3 receptors compared to a 4-methoxyphenyl (B3050149) group. redheracles.net The length of the alkyl spacer connecting the benzodioxan core to other parts of the molecule is another key determinant of dopaminergic receptor affinity. redheracles.net

Furthermore, in the development of antimicrobial agents targeting the FtsZ protein, modifications to the benzodioxane ring itself have been explored. Replacing one of the oxygen atoms in the 1,4-benzodioxane (B1196944) ring with a sulfur atom has been shown to be beneficial, resulting in potent antimicrobial compounds. mdpi.com This highlights that even subtle changes to the core heterocycle can have a profound impact on biological activity.

Table 1: Influence of Structural Modifications on Receptor Affinity in Benzodioxan-Related Compounds

| Compound Class | Structural Modification | Impact on Bioactivity | Target Receptor(s) | Reference |

|---|---|---|---|---|

| 4-Phenylchroman Analogues | Cis vs. Trans stereochemistry between 2-side chain and 4-phenyl ring | Cis relationship enhances blocking activity | α1-Adrenoreceptors | nih.gov |

| Benzolactam Derivatives | Position of methoxy (B1213986) group on phenylpiperazine (ortho vs. para) | ortho-methoxy leads to higher affinity | Dopamine D2/D3 Receptors | redheracles.net |

| Benzamide (B126) Derivatives | Replacement of oxygen with sulfur in the benzodioxane ring | Enhances antimicrobial potency | Bacterial FtsZ Protein | mdpi.com |

Modulators of Neurotransmitter Systems

The benzodioxan scaffold is a key component in many compounds designed to interact with neurotransmitter systems in the central nervous system (CNS). Derivatives have been synthesized that show high affinity and selectivity for serotonin (B10506), adrenergic, and dopamine receptors, making them valuable tools for neuroscience research and potential therapeutic agents for a range of neurological and psychiatric disorders. tsijournals.comnih.gov

Benzodioxan derivatives have been extensively studied as modulators of serotonin (5-HT) receptors, which are implicated in conditions like anxiety and depression. mdpi.comaalto.fi Certain derivatives exhibit high affinity and selectivity for the 5-HT1A receptor subtype.

A notable example is MKC-242 (5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole HCl), a selective 5-HT1A receptor agonist. nih.govnih.gov In vitro studies demonstrated its high affinity for 5-HT1A receptors (Ki: 0.35 nM). nih.gov Further research indicated that MKC-242 acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic ones. nih.gov This dual activity profile contributes to its anxiolytic and antidepressant-like effects observed in animal models. nih.gov The (2S)-stereochemistry of the benzodioxan portion is critical for its potent activity. nih.gov

The interaction of benzodioxan-containing compounds is not limited to the 5-HT1A subtype. Some derivatives also show affinity for 5-HT2 receptors, and the modulation of both 5-HT1A and 5-HT2A receptors is a strategy in the development of atypical antipsychotics. nih.govnih.gov

The benzodioxan structure is a classic pharmacophore for alpha-adrenergic receptor antagonists. nih.govdocumentsdelivered.com These receptors are involved in the regulation of blood pressure and other physiological processes. Research has focused on developing subtype-selective ligands to minimize side effects. Benzodioxan derivatives have shown varying affinities for the α1A, α1B, and α1D subtypes. nih.gov

Studies comparing the binding affinities of a series of benzodioxan antagonists showed that their pharmacological potencies at postsynaptic alpha-receptors correlate well with their binding to α1-sites labeled by radioligands like ³H-WB-4101. nih.gov The stereochemistry and the nature of the substituents on the benzodioxan ring are key determinants of this selectivity. For example, in a series of 4-phenylchroman analogues, one compound was found to be most potent at α1D-adrenoceptors, while another, bearing a carbonyl group, was most potent at α1A-adrenoceptors. nih.gov Computational studies, including 3D-QSAR and docking simulations, have been employed to understand the molecular interactions that govern the high affinity of certain benzodioxan derivatives for the α1D subtype. researchgate.net

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are major targets for antipsychotic drugs used to treat schizophrenia and other psychiatric disorders. nih.govfrontiersin.org The benzodioxan nucleus has been incorporated into multitarget ligands that interact with dopamine receptors alongside other targets like serotonin receptors. nih.gov

The 1,4-benzodioxane scaffold has been described as a "bioversatile carrier" for ligands that interact with D2-like receptors. nih.gov In the design of bitopic ligands, a 1,4-benzodioxane-2-carboxamide scaffold can serve as the secondary pharmacophore that binds to a less conserved secondary pocket on the dopamine D3 receptor, while the primary pharmacophore engages the main binding site. nih.gov This strategy has led to the discovery of potent D3 receptor partial agonists that also exhibit D2 receptor antagonism. nih.gov The affinity for these receptors is influenced by the linkage between the benzodioxan moiety and other parts of the molecule, as well as by the substituents on associated aromatic rings. redheracles.net

Table 2: Receptor Binding Profiles of Selected Benzodioxan Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| MKC-242 | 5-HT1A | 0.35 nM | Agonist (full at presynaptic, partial at postsynaptic) | nih.gov |

| MKC-242 | α1-adrenoceptor | 21 nM | Moderate affinity | nih.gov |

| Benzolactam Derivative (12a) | Dopamine D2 | 8.44 (pKi) | High affinity | redheracles.net |

| Benzolactam Derivative (12a) | Dopamine D3 | 8.85 (pKi) | High affinity | redheracles.net |

Antimicrobial and Antifungal Activities

Beyond their effects on the central nervous system, benzodioxan derivatives have emerged as a promising class of antimicrobial agents. mdpi.comnih.gov The rise of antimicrobial resistance has spurred research into novel therapeutic targets, and the bacterial cell division protein FtsZ has been identified as a key candidate. mdpi.com

Several studies have focused on benzamide derivatives containing a 1,4-benzodioxane moiety as inhibitors of FtsZ. mdpi.comnih.gov FtsZ is essential for bacterial cell division, and its inhibition leads to a blockage of this process, resulting in a bacteriostatic or bactericidal effect. mdpi.com Certain benzodioxane-benzamide compounds have demonstrated high potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.1 µg/mL. nih.gov

SAR studies in this area have shown that modifications to the linker between the benzodioxane and benzamide portions of the molecule can affect antimicrobial activity and pharmacokinetic properties. nih.gov For example, the introduction of a hydroxyl group on the linker was found to only slightly affect the antimicrobial activity but provided an anchor point for developing prodrugs or other derivatives. nih.gov Furthermore, replacing an oxygen atom in the 1,4-benzodioxane ring with sulfur has been shown to be a beneficial modification for creating potent antimicrobial compounds. mdpi.com While much of the research has focused on antibacterial activity, the general exploration of heterocyclic compounds like dioxolanes (related to dioxanes) for antifungal properties suggests that benzodioxans could also be investigated for this purpose. mdpi.com

Table 3: Antimicrobial Activity of Benzodioxane-Benzamide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|---|

| FZ95 | S. aureus (MRSA) | 0.25 | FtsZ Inhibition | nih.gov |

| FZ100 | S. aureus (MRSA) | 0.1 | FtsZ Inhibition | nih.gov |

| FZ95 | B. subtilis | <0.1 | FtsZ Inhibition | nih.gov |

| FZ100 | B. subtilis | <0.1 | FtsZ Inhibition | nih.gov |

Antibacterial Efficacy Against Bacterial Strains (Gram-Negative vs. Gram-Positive)

Benzodioxan derivatives have demonstrated considerable antibacterial activity, with many compounds showing efficacy against both Gram-positive and Gram-negative bacteria. The benzodioxane-benzamide class, in particular, has emerged as a promising group of antibacterial agents. nih.govnih.gov These compounds have shown potent activity against challenging pathogens, including multidrug-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

Studies have revealed that the antibacterial potency of these derivatives can be influenced by the nature of their chemical structure. For instance, within the benzodioxane-benzamide series, modifications to the linker between the two main moieties can affect antimicrobial activity. nih.gov Some derivatives have shown very low Minimum Inhibitory Concentrations (MICs) against both methicillin-susceptible (S. aureus) and resistant strains (MRSA), as well as other Gram-positive species like Bacillus subtilis. mdpi.com

While many benzodioxan derivatives are potent against Gram-positive bacteria, some also exhibit activity against Gram-negative strains, particularly mutated Escherichia coli strains. nih.gov However, other studies synthesizing novel 1,4-benzodioxan derivatives containing a Schiff base have indicated that some of these compounds demonstrate higher antibacterial activity against Gram-negative bacteria like E. coli and P. aeruginosa than against Gram-positive strains. researchgate.net The difference in susceptibility is often attributed to the structural differences in the bacterial cell wall between Gram-positive and Gram-negative organisms. bohrium.com

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzodioxane-benzamide (PC190723) | Staphylococcus aureus (MSSA & MRSA) | 1 µg/mL | nih.gov |

| Benzodioxane-benzamide (FZ95) | Staphylococcus aureus (MRSA & MSSA) | 0.25 µg/mL | nih.gov |

| Benzodioxane-benzamide (FZ100) | Staphylococcus aureus (MRSA & MSSA) | 0.1 µg/mL | nih.gov |

| Benzodioxane-benzamide Derivatives | Streptococcus pneumoniae | 25 to 80 µg/mL | nih.gov |

| 1,4-Benzodioxan Schiff base (4d) | Escherichia coli | 0.78 µg/mL | researchgate.net |

| 1,4-Benzodioxan Schiff base (4m) | Escherichia coli | 0.17 µg/mL | researchgate.net |

| 1,4-Benzodioxan Schiff base (4g) | Pseudomonas aeruginosa | 0.78 µg/mL | researchgate.net |

Molecular Mechanisms of Antimicrobial Action (e.g., FtsZ Inhibition, FabH Inhibition)

A primary molecular target for the antimicrobial action of benzodioxan derivatives is the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial prokaryotic protein, highly conserved across bacterial species, that plays an essential role in bacterial cell division. nih.govnih.gov It polymerizes to form the Z-ring at the division site, which is fundamental for the formation of the septum that divides the cell. nih.gov Inhibition of FtsZ's function disrupts this process, leading to cell filamentation, failed division, and ultimately bacterial cell death, making it an attractive target for new antibiotics. nih.govnih.gov

The benzodioxane-benzamide class of compounds has been extensively studied as FtsZ inhibitors. nih.govmdpi.comnih.gov These molecules are capable of targeting FtsZ in both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, in Streptococcus pneumoniae, these inhibitors not only disrupt cell division but also affect cell elongation. nih.gov Fluorescence microscopy studies have confirmed that these derivatives perturb Z-ring formation and FtsZ localization, validating it as the target. mdpi.com

Another validated target for antibacterial agents is β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov This enzyme is essential for fatty acid biosynthesis in bacteria. While the research focus for benzodioxan derivatives has been heavily on FtsZ, the development of FabH inhibitors represents another avenue for creating novel antibacterial drugs. nih.gov

Anti-inflammatory and Analgesic Properties

Several benzodioxan derivatives have been investigated for their potential to alleviate inflammation and pain. nih.govresearchgate.net For instance, Beditine, a 2-(2-amino-4-thiazolyl)-1,4-benzodioxane hydrochloride, was found to reduce the activation of human polymorphonuclear leukocytes and platelets, suggesting its utility in treating cardiovascular diseases with an inflammatory component. nih.gov It also inhibited the activation of arachidonate (B1239269) 5-lipoxygenase, an enzyme involved in the inflammatory pathway. nih.gov

Studies on other benzodioxan derivatives have also demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.gov For example, 8-(3-dimethylaminopropionyl)-1,6-benzodioxocane hydrochloride showed anti-inflammatory, analgesic, and anti-pyretic effects that were greater than those of lysine (B10760008) acetylsalicylate. nih.gov The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles continues, and benzoxazolone derivatives, structurally related to benzodioxans, have also shown notable analgesic and anti-inflammatory activities. thieme-connect.denih.gov

Anticancer and Cytotoxic Investigations

The anticancer potential of benzodioxan and related benzodioxole derivatives is an active area of research. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines. bohrium.comnih.gov

One of the promising strategies in cancer therapy is the development of molecules that inhibit specific protein targets crucial for cancer cell survival and proliferation. Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes like c-MYC. nih.gov The development of BET bromodomain inhibitors is a significant area of cancer research. Some quinazoline (B50416) derivatives, which can be structurally related to heterocyclic systems like benzodioxans, have shown efficacy as BET inhibitors. nih.gov

Benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. bohrium.com The mechanism of action for some of these compounds involves inducing cell cycle arrest. For example, one active benzodioxole derivative caused an arrest in the G2-M phase of the cell cycle in Hep3B cells. bohrium.com

Another study focusing on benzodioxolane derivatives derived from piperine, a natural product, identified a potent compound named HJ1. nih.gov Mechanistic studies revealed that HJ1 significantly inhibited the clonogenicity, migration, and adhesion of HeLa cancer cells. nih.gov Furthermore, in vivo studies showed that this compound could suppress tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.gov

Metabolic Disease Interventions

Beyond antimicrobial and anticancer research, some benzodioxane derivatives have shown potential in addressing metabolic diseases. Certain 1,4-benzodioxane lignans, which are naturally occurring compounds, have been investigated for their biological activities. rsc.org One derivative of aiphanol, a type of benzodioxane stilbenolignan, demonstrated inhibitory activity against α-glucosidase. This enzyme is involved in the digestion of carbohydrates, and its inhibition can help manage blood sugar levels. This finding suggests that derivatives of this natural product could be developed as hypoglycemic treatments for conditions like diabetes. rsc.org

Antidiabetic Potential (e.g., α-Amylase and α-Glucosidase Inhibition)

Derivatives of benzodioxan have demonstrated notable potential as antidiabetic agents, primarily through the inhibition of key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. nih.govnih.gov By blocking these enzymes, the breakdown of complex carbohydrates into simple sugars is delayed, leading to reduced post-meal blood glucose levels. nih.govscielo.br This mechanism is a critical strategy in managing type 2 diabetes mellitus. scielo.br

Several studies have highlighted the efficacy of various benzodioxan derivatives. For instance, novel 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized and showed promising inhibitory activity against α-glucosidase. scielo.br One compound in this series, 7h , which incorporates a 2,4-dimethylphenyl moiety, exhibited more potent inhibition than the standard drug acarbose. scielo.br Similarly, benzodioxole carboxamide derivatives have been synthesized and evaluated, with some compounds showing potent α-amylase inhibition. mdpi.com

Furthermore, research on benzodioxole aryl acetate, benzodioxole aryl acetic acid, and benzodioxole-carboxamide derivatives revealed that many of these compounds have potent inhibitory activities against α-amylase. nih.gov In one study, compound 4f was identified as a particularly potent inhibitor, surpassing the activity of acarbose. nih.gov The inhibitory potential of these compounds is often attributed to strong interactions with catalytic residues in the active site of the α-amylase enzyme. nih.gov

The following table summarizes the inhibitory activities of selected benzodioxan and related derivatives against α-amylase and α-glucosidase.

| Compound Class | Derivative Example | Target Enzyme | IC50 Value (µM) | Reference |

| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides | 7h (with 2,4-dimethylphenyl moiety) | α-Glucosidase | 34.21 ± 0.12 | scielo.br |

| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides | 7g (with 2,3-dimethylphenyl moiety) | α-Glucosidase | 47.23 ± 0.14 | scielo.br |

| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides | 7k (with 3,4-dimethylphenyl moiety) | α-Glucosidase | 52.45 ± 0.14 | scielo.br |

| Benzodioxole carboxamide derivatives | IIa | α-Amylase | 0.85 | mdpi.com |

| Benzodioxole carboxamide derivatives | IIc | α-Amylase | 0.68 | mdpi.com |

| Benzodioxole aryl acetic acid derivatives | 4f | α-Amylase | 1.11 µg/ml | nih.gov |

| Benzodioxole-carboxamide derivatives | 6a | α-Amylase | 8.54 µg/ml | nih.gov |

| Benzoxazine-based aglycones | Compound 7 | α-Amylase | 11 | nih.gov |

| Benzoxazine-based aglycones | Compound 7 | α-Glucosidase | 11.5 | nih.gov |

| Phenylthio-ethyl benzoate (B1203000) derivatives | 2a | α-Amylase | 3.57 ± 1.08 µg/ml | nih.gov |

| Phenylthio-ethyl benzoate derivatives | 2a | α-Glucosidase | 10.09 ± 0.70 µg/ml | nih.gov |

| Standard | Acarbose | α-Glucosidase | 37.38 ± 0.12 | scielo.br |

| Standard | Acarbose | α-Amylase | 6.47 µg/ml | nih.gov |

Insecticidal Activity and Insect Growth Regulation

The benzodioxan moiety is a key structural feature in certain natural and synthetic compounds exhibiting insecticidal properties and the ability to regulate insect growth.

Juvenile Hormone Signaling Inhibition

Juvenile hormone (JH) is crucial for maintaining the larval stage in insects, making its signaling pathway an attractive target for the development of novel insecticides. researchgate.netnih.gov Inhibitors of JH signaling can induce precocious metamorphosis, disrupting the insect life cycle. researchgate.netnih.gov

Research has led to the identification of benzodioxan derivatives that act as JH signaling inhibitors. For example, a series of ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates were synthesized and shown to induce premature metamorphosis in silkworm larvae. The introduction of bulky alkyloxy substituents at the 7-position of the benzodioxan ring significantly enhanced this anti-JH activity. researchgate.net Among the tested compounds, ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate (4c) was the most potent, with a median-effective dose (ED50) of 41 ng/larva. researchgate.net

Another potent JH signaling inhibitor identified is ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP) . nih.gov This compound demonstrated strong precocious metamorphosis-inducing activity in silkworm larvae. nih.gov In vitro studies using a Bombyx mori cell line confirmed that EMBP competitively inhibits JH I-mediated gene expression. nih.gov Further in vivo analysis revealed that EMBP specifically suppresses the expression of the JH-responsive gene, Krüppel homolog 1 (Kr-h1), without affecting the ecdysone-responsive gene, Broad-Complex (BRC). nih.gov These findings highlight the potential of benzodioxan derivatives as lead compounds for developing new insect growth regulators. nih.gov

The naturally occurring sesquilignan, haedoxan A , which contains a 1,4-benzodioxane group, exhibits high toxicity against houseflies. rsc.org Structure-activity relationship (SAR) studies have indicated that the 1,4-benzodioxane moiety is critical for its insecticidal activity, as alterations to this part of the molecule lead to a significant decrease or complete loss of activity. rsc.org

The following table presents data on the anti-JH activity of selected benzodioxan derivatives.

| Compound | Organism | Activity | ED50 | Reference |

| Ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate (4c) | Silkworm (Bombyx mori) larvae | Precocious metamorphosis | 41 ng/larva | researchgate.net |

| Ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP) | Silkworm (Bombyx mori) larvae | Precocious metamorphosis | - | nih.gov |

| Haedoxan A | Houseflies | Toxicity | LD50 0.25 ng (topical) | rsc.org |

Hepatoprotective and Antioxidant Activities

Benzodioxan derivatives have been investigated for their potential to protect the liver and combat oxidative stress. Some compounds within this class have demonstrated significant hepatoprotective and antioxidant properties. scirp.org

The flavanolignan silybin , which contains a 1,4-dioxane (B91453) ring, is well-known for its potent antihepatotoxic activity. tsijournals.com This has spurred interest in the 1,4-dioxane ring system as a key pharmacophore for hepatoprotective effects. tsijournals.com

In terms of antioxidant activity, a series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated. researchgate.net Among them, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (7a) showed moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net Additionally, phenylthio-ethyl benzoate derivatives have been studied, with compound 2a demonstrating a potential antioxidant effect against DPPH and β-carotene linoleic acid-free radicals. nih.gov The antioxidant properties of these compounds suggest their potential in mitigating conditions associated with oxidative stress. researchgate.net

Other Investigated Biological Activities (e.g., Anticonvulsant, Antitubercular, Antiviral)

The versatile benzodioxan scaffold has been explored for a range of other biological activities, including anticonvulsant, antitubercular, and antiviral effects.

Anticonvulsant Activity: While specific studies on 6-Formyl-2,2-dimethyl-1,3-benzodioxan are limited, research on related heterocyclic structures provides a basis for potential anticonvulsant properties. For instance, 1,4-benzodiazepine (B1214927) derivatives have been extensively studied for their anticonvulsant effects, demonstrating the importance of the heterocyclic ring structure in modulating neuronal excitability. nih.govnih.gov

Antitubercular Activity: The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds. Benzothiozinone (BTZ) derivatives, which share some structural similarities with benzodioxans, have shown potent antitubercular activity by inhibiting the DprE1 enzyme. nih.gov Furthermore, 1,2,4-benzotriazine (B1219565) di-N-oxides have been identified as being potently bactericidal against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov These findings suggest that the broader class of benz-fused heterocyclic compounds warrants further investigation for antitubercular drug discovery.

Antiviral Activity: Benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, leading to the induction of type I interferons and broad-spectrum antiviral activity. nih.gov Several of these derivatives have shown efficacy against human coronaviruses, including SARS-CoV-2, by inhibiting viral replication. nih.gov Additionally, benzotriazole-based derivatives have demonstrated selective antiviral activity against Coxsackievirus B5, an enterovirus. nih.gov These studies underscore the potential of benz-fused heterocyclic systems in the development of novel antiviral agents.

Pharmacophore Modeling and Biological Target Identification

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. fiveable.meresearchgate.net This approach is particularly valuable when the 3D structure of the biological target is unknown, relying instead on the structures of known active compounds (ligand-based modeling). mdpi.com

For benzodioxan derivatives, pharmacophore modeling has been instrumental in understanding their structure-activity relationships and identifying potential biological targets. For example, in the context of monoamine oxidase B (MAO-B) inhibition, pharmacophore models have revealed that the 1,4-benzodioxan moiety is a critical pharmacophore for this class of inhibitors. nih.gov

The process of target identification aims to pinpoint the specific protein or biological molecule with which a small molecule interacts to elicit its effect. nih.govyoutube.com This can be achieved through various methods, including direct biochemical approaches, genetic interaction studies, and computational inference. nih.gov For novel bioactive compounds discovered through phenotypic screening, where the target is initially unknown, identifying the molecular target is a critical and often challenging step. nih.gov Techniques such as photo-crosslinking affinity approaches and chemical proteomics can be employed to directly identify the binding partners of a compound. nih.govyoutube.com The identification and validation of a drug target are foundational steps in the drug discovery pipeline, significantly influencing the success of a therapeutic program. youtube.com

Applications in Materials Science and Other Fields

Utilization in Luminescent Materials

While specific research on the luminescent properties of 6-Formyl-2,2-dimethyl-1,3-benzodioxan is not extensively documented, its structural components suggest significant potential in the field of materials science. The benzodioxane scaffold is known to be a constituent of larger, photophysically active systems. For instance, chromophores like aza-BODIPY substituted with 1,4-benzodioxane (B1196944) have been synthesized and studied. researchgate.netnih.gov These materials exhibit high photostability and desirable excited-state properties, making them promising candidates for applications in photocatalysis and photodynamic therapy. nih.gov

The key to the potential of this compound lies in its formyl (aldehyde) group. This functional group is a crucial gateway for synthesizing Schiff bases, a class of compounds formed by the condensation of an aldehyde with a primary amine. Schiff bases are widely used as ligands to form coordination complexes with various metal ions. Many of these metal complexes exhibit strong luminescence, with tunable emission wavelengths and high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.gov

The incorporation of the rigid and electron-rich benzodioxane moiety into such luminescent systems could enhance their photophysical properties, such as stability and fluorescence efficiency. researchgate.net

Table 1: Photophysical Properties of a Related 1,4-Benzodioxane Substituted Aza-BODIPY Compound

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λabs) | 678 nm | nih.gov |

| Excited Triplet-State Lifetime (τT) | 21 µs | nih.gov |

Intermediates in Fine Chemical Synthesis

One of the most significant roles of this compound is as an intermediate or building block in fine chemical synthesis. cymitquimica.commerckmillipore.com In multi-step organic synthesis, it is often necessary to protect reactive functional groups to prevent them from participating in unwanted side reactions. The 2,2-dimethyl-1,3-benzodioxan portion of the molecule serves as an acetal protecting group for the two adjacent hydroxyl groups of 3,4-dihydroxybenzaldehyde (protocatechualdehyde). nih.govresearchgate.net

This protection strategy is critical because it isolates the reactivity of the aldehyde group. nih.gov With the hydroxyl groups masked, the formyl group can undergo a wide range of chemical transformations with high selectivity. After the desired reaction at the aldehyde position is completed, the acetal protecting group can be easily removed under mild acidic conditions, regenerating the catechol structure. This methodology is invaluable in the synthesis of complex natural products and pharmaceuticals that contain the catechol moiety. nih.gov

The aldehyde functional group is highly versatile and can participate in numerous organic reactions, further highlighting the compound's utility as a synthetic intermediate.

Table 2: Potential Synthetic Transformations of the Formyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Condensation | Amines, Hydrazines | Imine, Hydrazone (Schiff Base) |

Role of Benzodioxane Aldehydes in the Fragrance and Perfume Industry

Aldehydes are a cornerstone of the modern fragrance industry, prized for their ability to add sparkle, lift, and complexity to a scent composition. google.com The olfactory character of an aldehyde is intrinsically linked to its molecular structure, including its size, shape, and the nature of its other functional groups. perfumerflavorist.com

While the specific odor profile of this compound is not widely reported in perfumery literature, related structures containing the benzodioxane or similar heterocyclic systems are of significant interest. A prominent example is Calone 1951®, a compound with a benzodioxepinone framework that is renowned for its distinctive fresh, marine, and ozonic scent, which defined a new fragrance category in the 1990s. core.ac.uk The structural similarity between benzodioxanes and benzodioxepinones suggests that aldehydes derived from the benzodioxane scaffold could offer novel and interesting scent profiles.

Furthermore, this compound is a protected derivative of 3,4-dihydroxybenzaldehyde. Its parent compound, p-hydroxybenzaldehyde, is a crucial precursor in the synthesis of many iconic fragrance and flavor compounds, including vanillin (vanilla) and coumarin (tonka bean, new-mown hay). chemicalbook.com The synthetic routes to these valuable materials often involve the protection of the hydroxyl group(s) before subsequent chemical modifications. Therefore, compounds like this compound represent key intermediates in the potential synthesis of new fragrance molecules that require a catechol substructure.

Table 3: Comparison of Related Fragrance-Relevant Structures

| Compound Name | Structure | Olfactory Family |

|---|---|---|

| This compound | Benzodioxane Aldehyde | Not specified |

| Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one) | Benzodioxepinone | Marine, Ozonic |

| Vanillin (from p-hydroxybenzaldehyde) | Phenolic Aldehyde | Sweet, Vanilla |

| Coumarin (from salicylaldehyde) | Lactone | Sweet, Hay-like |

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

The current research landscape for 6-Formyl-2,2-dimethyl-1,3-benzodioxan is largely centered on its application in medicinal chemistry. It is recognized as a crucial intermediate in the synthesis of a variety of compounds, most notably cycloSal-pronucleotides, which have shown promise as anti-AIDS agents. Current time information in Denver, CO, US. The benzodioxane moiety, in general, is a well-established scaffold in drug discovery, known to be present in compounds with a wide array of biological activities, including antifungal and antibacterial properties. researchgate.net

While detailed pharmacological studies on this compound itself are not extensively documented in publicly available literature, its importance is inferred from the biological potency of the molecules derived from it. The formyl group at the 6-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Interactive Data Table: Key Research Areas for Benzodioxane Derivatives

| Research Area | Key Findings | Relevant Compound Classes |

| Antiviral | Intermediates for pronucleotides with anti-HIV activity. Current time information in Denver, CO, US.nih.gov | cycloSal-pronucleotides |

| Antibacterial | Inhibition of bacterial cell division protein FtsZ. nih.gov | Benzodioxane-benzamides |

| Antifungal | Broad-spectrum antifungal activity. researchgate.net | Oxadiazole-containing benzodioxanes |

| Anticancer | Inhibition of cyclooxygenase (COX) enzymes and cytotoxic effects. nih.govnih.gov | Benzodioxole derivatives |

| Neurological Disorders | Potential as selective monoamine oxidase B (MAO-B) inhibitors. | Benzodioxan-substituted chalcones |

Emerging Synthetic Strategies for Complex Benzodioxan Derivatives

The synthesis of complex benzodioxan derivatives is a dynamic area of research, with a continuous drive towards more efficient, selective, and sustainable methods. Traditional methods for the synthesis of the 1,3-benzodioxane ring often involve the condensation of a phenol (B47542) with an aldehyde or ketone. tsijournals.com For instance, the reaction of hydroquinone (B1673460) with acetaldehyde (B116499) can yield a 1,3-benzodioxane structure. nsc.ru

Modern synthetic chemistry is focusing on the development of novel catalytic systems and reaction conditions to improve yields and stereoselectivity. Emerging strategies likely applicable to the synthesis and functionalization of this compound and its derivatives include:

C-H Functionalization: Direct functionalization of the aromatic ring of the benzodioxane scaffold offers a more atom-economical approach to introduce substituents, avoiding multi-step sequences. researchgate.net

Flow Chemistry: The use of microreactors can offer better control over reaction parameters, leading to improved yields and safety, particularly for reactions involving reactive intermediates.

Biocatalysis: The use of enzymes for the synthesis and resolution of chiral benzodioxane derivatives can provide high enantioselectivity, which is crucial for pharmacological applications. alfa-chemistry.com

Multicomponent Reactions: These reactions allow for the construction of complex molecules from three or more starting materials in a single step, increasing synthetic efficiency.

Advanced Approaches in Pharmacological Evaluation and Drug Discovery

The evaluation of benzodioxan derivatives, including those synthesized from this compound, is benefiting from advancements in pharmacological screening and drug discovery techniques. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a variety of biological targets.

Structure-activity relationship (SAR) studies, aided by computational modeling and molecular docking, are becoming increasingly sophisticated. nih.gov These approaches enable the rational design of more potent and selective inhibitors by visualizing the interactions between the benzodioxane-based ligands and their target proteins. For example, computational studies have been instrumental in developing benzodioxane-benzamides as inhibitors of the bacterial cell division protein FtsZ. nih.gov

Furthermore, the development of multi-target therapeutics is an emerging area where benzodioxane scaffolds could be valuable. openmedicinalchemistryjournal.com Their ability to be readily functionalized allows for the incorporation of different pharmacophores to simultaneously modulate multiple biological pathways involved in complex diseases.

Prospects for Novel Applications of this compound in Academia and Industry

The future for this compound in both academic and industrial settings appears promising, driven by its versatility as a synthetic intermediate.

In academia , the compound will likely continue to be a valuable tool for the synthesis of novel molecular probes to investigate biological processes. Its use in the creation of libraries of diverse benzodioxane derivatives will facilitate the exploration of new structure-activity relationships and the identification of novel biological targets.

In the pharmaceutical industry , the established role of this compound as a precursor to antiviral agents highlights its industrial relevance. Current time information in Denver, CO, US. As the demand for new therapeutics for infectious diseases, cancer, and neurological disorders continues to grow, the demand for such key intermediates is also expected to increase. nih.govnih.govscirp.org The development of more cost-effective and scalable synthetic routes to this compound will be a key focus for industrial chemists.

The potential for this compound to be used in the synthesis of materials with novel optical or electronic properties is an area that remains largely unexplored and could offer exciting future opportunities.

Q & A

Q. What are the optimal synthetic routes for 6-Formyl-2,2-dimethyl-1,3-benzodioxan, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound involves cyclization and formylation steps. Key parameters include:

- Reagent Selection : Use norbornadiene derivatives as precursors, as demonstrated in benzodioxan syntheses via cycloaddition reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance formylation efficiency, while controlling temperature (60–80°C) minimizes side reactions.

- Catalysts : Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) can accelerate cyclization.

Q. Table 1: Reaction Yield Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | DMF | 70 | 78 |

| AlCl₃ | DCM | 60 | 65 |

| None (thermal) | Toluene | 100 | 42 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve the benzodioxan ring and formyl group. For example, the formyl proton appears as a singlet near δ 9.8–10.2 ppm .

- Rotational Spectroscopy : Used to analyze non-planarity of the dioxan ring. Ground-state structures show C₂ symmetry, while excited states exhibit increased puckering .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₂O₃: calc. 192.08) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 irritation per GHS) .

- Ventilation : Use fume hoods to prevent inhalation (H335: respiratory irritation) .

- Waste Disposal : Segregate waste and neutralize acidic byproducts before disposal, following protocols for benzodioxan derivatives .

Advanced Research Questions

Q. How do structural modifications to this compound influence its biological activity?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., fluoro) at the 5-position enhances binding to targets like FAK (Focal Adhesion Kinase), as seen in benzodioxan-based antitumor agents .

- In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC₅₀ values against unmodified derivatives.

- Molecular Docking : Use SwissDock or AutoDock to predict interactions with COX-2 or FAK receptors. For example, benzodioxan derivatives show hydrogen bonding with Arg120 in COX-2 .

Q. Table 2: Binding Energies of Benzodioxan Derivatives

| Compound | Target Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| 6-Formyl derivative | COX-2 | -8.2 |

| 5-Fluoro analog | FAK | -9.5 |

| Unmodified benzodioxan | COX-2 | -6.7 |

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer:

- Ground vs. Excited State Analysis : Rotational spectroscopy reveals increased puckering in the excited state (inertial defect Δ = 0.15 amu·Å²) compared to the ground state (Δ = 0.08 amu·Å²), explaining discrepancies in UV-Vis and NMR data .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Deviations >0.3 ppm suggest conformational heterogeneity.

Q. What experimental strategies address low yields in multi-step syntheses of benzodioxan derivatives?

Methodological Answer:

- Stepwise Monitoring : Use TLC or inline IR to track intermediates. For example, monitor formylation completion via disappearance of hydroxyl peaks (3400–3600 cm⁻¹).

- Purification Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure products .

- Scale-Up Considerations : Optimize stoichiometry (e.g., 1.2 eq. of formylating agent) and avoid prolonged heating to prevent decomposition .

Data Contradiction Analysis

Example : Conflicting reports on benzodioxan’s planarity in ground vs. excited states.

- Resolution : Combine rotational spectroscopy (experimental) with ab-initio calculations (MP2/cc-pVTZ). Studies confirm the ground state is near-planar (C₂ symmetry), while the excited state adopts a puckered conformation due to electronic redistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.